1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-5-chloropyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKNFHAKCVQDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693301 | |

| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050619-87-8 | |

| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the structural and physicochemical characteristics of this molecule, offering both experimentally determined and computationally predicted data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents, providing foundational knowledge for further investigation and application of this pyrazole derivative.

Introduction: The Significance of Substituted Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features, including the presence of two adjacent nitrogen atoms within a five-membered aromatic ring, confer a range of physicochemical properties that are amenable to therapeutic applications. The strategic substitution on the pyrazole ring allows for the fine-tuning of these properties, influencing factors such as metabolic stability, target binding affinity, and pharmacokinetic profiles.

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (CAS No. 1050619-87-8) is a notable example of a polysubstituted pyrazole. The presence of a bulky tert-butyl group at the N1 position can provide steric shielding, potentially enhancing metabolic stability. The electron-withdrawing chloro and cyano groups at the C5 and C4 positions, respectively, significantly influence the electronic distribution within the pyrazole ring, which can be critical for molecular interactions with biological targets. This guide aims to provide a detailed characterization of the physicochemical properties of this compound to facilitate its exploration in drug development programs.

Molecular Structure and Identification

A fundamental understanding of a compound's properties begins with its molecular structure and unambiguous identification.

Chemical Structure:

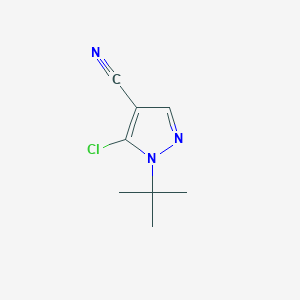

Figure 1: 2D Chemical Structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carbonitrile | N/A |

| CAS Number | 1050619-87-8 | [1] |

| Molecular Formula | C₈H₁₀ClN₃ | [2] |

| Canonical SMILES | CC(C)(C)N1N=C(C(=C1)C#N)Cl | N/A |

| InChI Key | YWJYQJXZBJWJSL-UHFFFAOYSA-N | N/A |

Physicochemical Properties: Experimental and Predicted Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing everything from solubility and permeability to metabolic fate. This section presents a compilation of available experimental and predicted data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.

Table 2: Summary of Physicochemical Properties

| Property | Value | Data Type | Source |

| Molecular Weight | 199.64 g/mol | Calculated | N/A |

| Melting Point | 114.0 - 115.0 °C | Experimental | [1] |

| Boiling Point | 286.6 ± 20.0 °C | Predicted | [1] |

| Density | 1.17 g/cm³ (for a related compound) | Experimental (related compound) | [3] |

| Solubility | Data not available | N/A | N/A |

| LogP (Octanol-Water Partition Coefficient) | 2.47 (for a related compound) | Predicted | [3] |

Expert Insights:

The experimental melting point of 114.0-115.0 °C suggests that the compound is a solid at room temperature with a moderate degree of crystallinity. The predicted boiling point is relatively high, which is expected for a molecule of this size and polarity. The density and LogP values are taken from a structurally similar compound, ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, and should be considered as estimations for the target compound. The LogP value suggests a moderate level of lipophilicity, which is often a desirable trait for drug candidates, as it can influence membrane permeability and oral absorption. The lack of experimental solubility data is a critical gap, and it is recommended that this property be determined experimentally in relevant physiological buffers and organic solvents to inform formulation development.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two main signals:

-

A singlet in the upfield region (around 1.5-1.7 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

-

A singlet in the downfield region (around 8.0-8.5 ppm) corresponding to the proton at the C3 position of the pyrazole ring.

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show the following key signals:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

Signals for the carbon atoms of the pyrazole ring (C3, C4, and C5).

-

A signal for the nitrile carbon.

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands:

-

A sharp, strong band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Bands in the 1500-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyrazole ring.

-

Bands in the C-H stretching region (around 2850-3000 cm⁻¹).

4.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio) is expected.

Experimental Protocols for Physicochemical Property Determination

To address the gaps in the experimental data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the following standard experimental protocols are recommended.

5.1. Determination of Melting Point

Figure 2: Workflow for Melting Point Determination.

5.2. Determination of Aqueous Solubility (Shake-Flask Method)

Figure 3: Workflow for Aqueous Solubility Determination.

Conclusion and Future Directions

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile presents an intriguing scaffold for drug discovery, with its physicochemical properties suggesting potential for favorable pharmacokinetic behavior. This guide has consolidated the available experimental and predicted data to provide a foundational understanding of this molecule. However, the lack of comprehensive experimental data, particularly for solubility and spectroscopic characteristics, highlights a critical need for further investigation. The experimental protocols outlined herein provide a clear path for obtaining this essential information. A thorough experimental characterization will be invaluable for advancing the development of novel therapeutics based on this promising pyrazole derivative.

References

- Sigma-Aldrich.

-

PubChem. 1-(Tert-butyl)-5-chloro-1H-pyrazole-4-carbaldehyde. Available at: [Link]

- Fisher Scientific.

- TCI Chemicals.

-

PubChem. 1-Tert-butyl-5-(4-chlorophenyl)pyrazol-4-ol. Available at: [Link]

- Fisher Scientific.

- ChemicalBook.

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

-

Chemical-Suppliers. Product Search. Available at: [Link]

-

PubChem. 1H-Pyrazole-4-carbonitrile. Available at: [Link]

-

American Elements. 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

SpectraBase. Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. Available at: [Link]

-

PubChemLite. 1-(5-tert-butyl-1-methyl-pyrazol-3-yl)-3-chloro-2-hydroxy-4-methyl-2h-pyrrol-5-one. Available at: [Link]

Sources

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a functionalized heterocyclic compound of significant interest to medicinal chemistry and drug development. The pyrazole scaffold is a well-established "biologically privileged" structure, forming the core of numerous FDA-approved pharmaceuticals.[1][2] This document dissects the title molecule's architecture, detailing the contribution of its constituent functional groups—the pyrazole ring, the N1-tert-butyl group, the C5-chloro substituent, and the C4-carbonitrile moiety. We will explore the synergistic application of spectroscopic and analytical techniques for its definitive structural elucidation, providing both theoretical underpinnings and practical, field-proven experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular class.

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered immense attention from the pharmaceutical industry for its metabolic stability and versatile biological activity.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow pyrazole-containing molecules to bind effectively to a wide range of biological targets.[4] This has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (a cannabinoid receptor antagonist), and Pralsetinib (a RET receptor tyrosine kinase inhibitor), solidifying the pyrazole core as a privileged scaffold in drug design.[1][2][5]

The molecule 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (CAS No: 1050619-87-8) is a representative example of a highly decorated pyrazole derivative. Its specific substitution pattern is designed to modulate its physicochemical and pharmacological properties, making a thorough understanding of its molecular structure a critical prerequisite for rational drug design and lead optimization.

Core Molecular Structure and Physicochemical Properties

The systematic IUPAC name, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, precisely describes its architecture. The structure is composed of four key functional domains whose interplay defines the molecule's overall character.

Caption: 2D structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.

-

Pyrazole Ring: The aromatic core provides a rigid, planar scaffold. The N1 nitrogen is substituted, preventing tautomerization and providing a site for steric modulation.

-

N1-tert-Butyl Group: This bulky alkyl group provides significant steric hindrance. Its primary role is often to shield the N1 position, prevent unwanted metabolic reactions (e.g., N-dealkylation), and influence the molecule's conformation and crystal packing.

-

C5-Chloro Group: As an electron-withdrawing halogen, the chlorine atom modulates the electron density of the pyrazole ring, influencing its reactivity and pKa. It can also participate in halogen bonding, a crucial interaction in drug-receptor binding.[6]

-

C4-Carbonitrile Group: The cyano (C≡N) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. This functionality significantly impacts the molecule's electronic profile and its potential for specific interactions with biological targets.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1050619-87-8 | [7] |

| Molecular Formula | C₈H₁₀ClN₃ | ChemicalBook[7] |

| Molecular Weight | 199.64 g/mol | Calculated |

| Melting Point | 154 - 158 °C | Sigma-Aldrich |

| Appearance | Solid | General Knowledge |

Synthesis and Structural Elucidation

Confirming the molecular structure is a multi-step process that begins with a rational synthesis and is completed by a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.

Representative Synthetic Strategy

Substituted pyrazole-4-carbonitriles are often synthesized via multicomponent reactions, which are highly efficient for building molecular complexity. A plausible route involves the condensation of a hydrazine derivative with a functionalized three-carbon precursor.[4][8]

A representative approach would involve the reaction of tert-butylhydrazine with a suitable ethoxymethylenemalononitrile derivative. The choice of starting materials is critical; the sequence of bond formations dictates the final regiochemistry, which must be confirmed analytically. A key advantage of this approach is the direct installation of the required carbonitrile at the C4 position.[9]

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopy is the cornerstone of structural elucidation for organic molecules. The combination of NMR, MS, and IR provides a self-validating system where the data from each technique must be consistent with the proposed structure.

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

-

Causality in NMR: The chemical shift of each nucleus is determined by its local electronic environment. Electron-withdrawing groups like chlorine and nitrile deshield nearby nuclei, causing their signals to appear at a higher frequency (further downfield). The number of signals corresponds to the number of chemically non-equivalent nuclei, and their integration (in ¹H NMR) reveals their relative abundance.

Predicted Spectroscopic Data:

| Technique | Predicted Signal | Rationale |

| ¹H NMR | ~1.6 ppm (singlet, 9H) | The nine equivalent protons of the sterically shielded tert-butyl group. |

| ~8.0 ppm (singlet, 1H) | The lone proton on the pyrazole ring (at C3), deshielded by the aromatic system and adjacent nitrogen. | |

| ¹³C NMR | ~31 ppm | The three equivalent methyl carbons of the tert-butyl group. |

| ~62 ppm | The quaternary carbon of the tert-butyl group. | |

| ~95 ppm | The C4 carbon, shielded by its position but attached to the electron-withdrawing cyano group. | |

| ~115 ppm | The carbon of the nitrile (C≡N) group. | |

| ~140 ppm | The C3 carbon, adjacent to two nitrogen atoms. | |

| ~148 ppm | The C5 carbon, attached to the electronegative chlorine atom. |

Note: These are predicted values based on analogous structures and general principles. Actual values may vary slightly based on solvent and experimental conditions.[10][11]

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates its connectivity.

-

Causality in MS: In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio of this ion confirms the molecular weight. The most crucial feature for this molecule would be the isotopic pattern of chlorine . Naturally occurring chlorine is a mixture of ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the mass spectrum will show two distinct peaks for the molecular ion: one at M⁺ (for C₈H₁₀³⁵ClN₃) and another at M+2 (for C₈H₁₀³⁷ClN₃), with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom. Common fragmentation pathways would likely include the loss of a methyl group or the entire tert-butyl group, providing further structural evidence.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Causality in IR: The energy required to excite the vibration of a chemical bond is quantized and specific to the type of bond and the atoms it connects. This allows for the identification of key functional groups. For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the most prominent and diagnostic peak would be a sharp, strong absorption at ~2230 cm⁻¹ , which is characteristic of the C≡N stretch of a nitrile group. Other expected signals include C-H stretches for the tert-butyl group (~2950 cm⁻¹) and C=N/C=C stretches for the pyrazole ring (~1500-1600 cm⁻¹).

X-Ray Crystallography: The Definitive 3D Structure

While spectroscopy confirms connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

-

Causality in Crystallography: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions can be determined with high precision. Based on crystal structures of similar pyrazoles, the pyrazole ring is expected to be essentially planar.[12][13] Key structural questions that crystallography would answer include the precise torsion angles of the tert-butyl group relative to the plane of the pyrazole ring and the nature of any intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-stacking) in the crystal lattice.[6][14]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this class of compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]

Workflow for Structural Elucidation and Verification

The following diagram illustrates the logical flow for confirming the molecular structure, emphasizing the self-validating nature of the process where multiple techniques converge on a single structural assignment.

Caption: A logical workflow for the synthesis and structural verification process.

Protocol: Acquiring NMR Data

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, ensuring proper shimming to obtain sharp peaks. Subsequently, acquire the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum.

-

Analysis: Compare the obtained chemical shifts, integrations, and multiplicities to the predicted values to confirm the structure.

Conclusion

The molecular structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a carefully orchestrated assembly of functional groups on a privileged heterocyclic scaffold. The bulky tert-butyl group offers steric protection, while the electron-withdrawing chloro and carbonitrile substituents finely tune the electronic properties of the aromatic pyrazole core. A definitive structural assignment is not based on a single piece of evidence but is the result of a logical, self-validating workflow employing a combination of synthesis, spectroscopy (NMR, MS, IR), and potentially crystallography. This in-depth understanding of its molecular architecture is the foundational step for any further research into its biological activity and its potential application in the development of novel therapeutics.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Future Medicinal Chemistry. [Link]

-

1-(Tert-butyl)-5-chloro-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

-

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. (n.d.). Acta Crystallographica Section E. [Link]

-

Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012-08-03). Organic Letters. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). Acta Crystallographica Section E. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

1H-Pyrazole-4-carbonitrile. (n.d.). PubChem. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy & BioAllied Sciences. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

-

Octyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)-. (n.d.). PubMed. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). European Journal of Medicinal Chemistry. [Link]

-

Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. (n.d.). SpectraBase. [Link]

-

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2025-08-10). ResearchGate. [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). Acta Crystallographica Section E. [Link]

-

1H-Pyrazole, 4-chloro-. (n.d.). PubChem. [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). ResearchGate. [Link]

-

6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. (n.d.). SpectraBase. [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile | 1050619-87-8 [chemicalbook.com]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 12. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Analysis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The elucidation of its molecular structure is paramount for understanding its reactivity and potential applications. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this pyrazole derivative. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural confirmation of synthesized substituted pyrazoles is crucial for their development in various scientific fields.[1] Spectroscopic analysis provides a detailed picture of the molecule's connectivity and chemical environment. For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the key structural features to be confirmed are the pyrazole ring, the tert-butyl group, the chloro substituent, and the carbonitrile moiety. Each of these components will exhibit characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[1] For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showcasing two key signals corresponding to the tert-butyl group and the lone proton on the pyrazole ring.

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a strong, sharp singlet. This is due to the rapid rotation of the methyl groups and the tert-butyl group itself, which averages out the magnetic environments.[2][3] This intense signal is a characteristic feature and is typically observed in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[4] The chemical shift can be influenced by the solvent and the electronic nature of the pyrazole ring.

-

Pyrazole Ring Proton (H-3): The single proton attached to the C-3 position of the pyrazole ring will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is expected to be in the downfield region, typically between 7.0 and 9.0 ppm for aromatic and heterocyclic protons.[1][5] The precise chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chloro and cyano substituents on the ring.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH ₃)₃ | 1.3 - 1.6 | Singlet | 9H |

| Pyrazole H -3 | 7.5 - 8.5 | Singlet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

tert-Butyl Carbons: The tert-butyl group will show two distinct signals. One for the three equivalent methyl carbons, typically in the range of 20-42 ppm, and another for the quaternary carbon, which will be less intense.[4]

-

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts based on their substitution and position relative to the nitrogen atoms and other substituents. The carbon bearing the nitrile group (C-4) and the carbon bearing the chlorine atom (C-5) are expected to be significantly influenced.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in the 110-125 ppm region.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C(C H₃)₃ | 28 - 32 |

| C (CH₃)₃ | 50 - 60 |

| Pyrazole C -3 | 135 - 145 |

| Pyrazole C -4 | 90 - 100 |

| Pyrazole C -5 | 140 - 150 |

| C ≡N | 115 - 120 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.[1]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Data Processing:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[7]

-

Nitrile Group (C≡N): The most characteristic peak in the IR spectrum of this compound will be the stretching vibration of the carbon-nitrogen triple bond of the nitrile group. This is expected to be a sharp and intense absorption in the range of 2200-2300 cm⁻¹.[7][8] For aromatic or conjugated nitriles, this peak may appear at a slightly lower wavenumber (2240-2220 cm⁻¹) due to conjugation.[8]

-

C-H Stretching: The C-H stretching vibrations of the tert-butyl group will appear below 3000 cm⁻¹, characteristic of sp³ hybridized C-H bonds.[9]

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹, but may be difficult to assign definitively.

-

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.

Table 3: Key FT-IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850 - 2990 | Medium to Strong |

| C=N / C=C | Stretch | 1400 - 1600 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Weak |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[10]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀ClN₃, MW ≈ 199.64 g/mol ).

-

Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. A common fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a peak at [M-15]⁺. Another likely fragmentation is the loss of the entire tert-butyl group, leading to a peak at [M-57]⁺.

References

- 1. benchchem.com [benchchem.com]

- 2. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. CH362: 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

The Pyrazole Carbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Abstract

The pyrazole carbonitrile scaffold is a cornerstone of modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of pharmaceuticals. This technical guide provides an in-depth exploration of this critical heterocyclic motif, from its historical roots in classical organic synthesis to its contemporary applications in the design of targeted therapies. We will traverse the seminal discoveries that first brought forth the pyrazole ring and the introduction of the pivotal carbonitrile group, detailing the evolution of synthetic methodologies from foundational reactions to sophisticated, high-yield protocols. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of these vital compounds. Detailed experimental protocols, mechanistic discussions, and an examination of the signaling pathways modulated by pyrazole carbonitrile-based drugs are presented to provide a comprehensive resource for the advancement of future drug discovery endeavors.

A Historical Perspective: From Pyrazoles to a Privileged Scaffold

The journey of pyrazole carbonitrile compounds is a story of incremental innovation, building upon foundational discoveries in heterocyclic chemistry. The narrative begins with the first synthesis of a pyrazole derivative by German chemist Ludwig Knorr in 1883. Knorr's pioneering work involved the condensation of ethyl acetoacetate with phenylhydrazine, establishing the now-famous Knorr pyrazole synthesis.[1] This reaction opened the door to a new class of five-membered heterocyclic compounds with two adjacent nitrogen atoms.

The introduction of the carbonitrile group, a versatile functional group that would later prove crucial for the biological activity of many pyrazole-containing drugs, can be traced back to the broader development of nitrile chemistry. In 1904, Jocelyn Field Thorpe described a base-catalyzed self-condensation of aliphatic nitriles, a reaction now known as the Thorpe reaction.[2] This was a significant step in the formation of carbon-carbon bonds involving nitriles. Later, Karl Ziegler adapted this reaction for intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, providing a powerful tool for the synthesis of cyclic compounds bearing a cyano group.[2]

While early pyrazole chemistry focused on other substituents, the strategic importance of the carbonitrile group in modulating the physicochemical and pharmacological properties of drug candidates led to its incorporation into the pyrazole scaffold. The development of synthetic methods for aminopyrazole carbonitriles, often from readily available starting materials like malononitrile and hydrazine, marked a significant milestone, providing versatile building blocks for further chemical exploration.[3] These early synthetic endeavors laid the groundwork for the explosion of interest in pyrazole carbonitriles within the pharmaceutical industry.

The Art of Synthesis: Crafting the Pyrazole Carbonitrile Core

The synthesis of pyrazole carbonitriles has evolved from classical condensation reactions to highly efficient and versatile methodologies, including multicomponent reactions and microwave-assisted synthesis.[3] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Strategies

One of the most common and robust methods for the synthesis of 3-aminopyrazole-4-carbonitriles involves the condensation of a β-ketonitrile with a hydrazine.[4] This approach is exemplified by the synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles.

Another fundamental approach is the reaction of malononitrile with various precursors. For instance, the reaction of (2-oxo-2-phenylethyl)malononitrile with hydrazine hydrate can lead to the formation of pyridazine and pyrazole derivatives, highlighting the importance of reaction conditions in directing the outcome.[5]

Multicomponent Reactions: A Paradigm of Efficiency

Modern organic synthesis often favors multicomponent reactions (MCRs) for their efficiency and atom economy. The synthesis of highly substituted pyrazole-4-carbonitriles can be readily achieved through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine.[6] This approach allows for the rapid generation of a library of compounds with diverse substitution patterns.

Detailed Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol details a representative synthesis of a key pyrazole carbonitrile intermediate.[7]

Step 1: Synthesis of (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile

To (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol), excess hydrazine hydrate (3 mL) is added and stirred for 3 minutes. This exothermic reaction is allowed to cool to room temperature, during which a precipitate forms. The solid is collected by filtration and recrystallized from ethanol.

-

Yield: 93%

-

Melting Point: 143-145 °C

-

IR (cm⁻¹): 3444, 3345, 3209 (NH and NH₂), 2182 (CN), 1656 (CO)

-

MS (m/z): 202 (M)⁺

Step 2: Cyclization to 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile

The product from Step 1 (10 mmol) is refluxed in dioxane (20 mL) for 30 minutes. The reaction mixture is then cooled to room temperature, and the resulting crystals are collected by filtration and recrystallized from the appropriate solvent.[7]

-

Yield: 93%

-

Melting Point: 200-202 °C

-

IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)

-

¹H-NMR (DMSO-d₆, δ ppm): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

-

MS (m/z): 184 (M)⁺

Table 1: Summary of Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

| Property | Value |

| Yield | 93% |

| Melting Point | 200-202 °C |

| Molecular Weight | 184.20 g/mol |

| IR (CN stretch) | 2230 cm⁻¹ |

Synthetic Workflow Diagram

Caption: Zaleplon's mechanism of action on the GABA-A receptor.

Case Study 2: Ibrutinib - A Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK) in Cancer Therapy

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. [8][9][10]This pathway is often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival. [8]Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, blocking its kinase activity. [8]This disruption of the BCR signaling cascade leads to decreased proliferation and increased apoptosis of malignant B-cells. [8]

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Case Study 3: Celecoxib - A Selective COX-2 Inhibitor for Inflammation and Pain

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [11][12]COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [11][13]By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [12]

Caption: Celecoxib's selective inhibition of the COX-2 pathway.

Case Study 4: Ruxolitinib - A JAK1/2 Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. [2][14]These enzymes are critical components of the JAK-STAT signaling pathway, which is involved in the regulation of hematopoiesis and immune responses. [15][14]In myeloproliferative neoplasms, the JAK-STAT pathway is often hyperactivated, leading to uncontrolled cell growth. [2]Ruxolitinib inhibits the phosphorylation of STAT proteins by JAK1 and JAK2, thereby downregulating the signaling cascade and reducing the proliferation of malignant cells. [14]

Caption: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The pyrazole carbonitrile scaffold has firmly established itself as a versatile and highly valuable core in modern drug discovery. Its journey from a curiosity of early heterocyclic chemistry to a central element in a multitude of life-saving and life-improving medications is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. The strategic incorporation of the carbonitrile group has proven to be a highly effective strategy for fine-tuning the pharmacological and pharmacokinetic properties of drug candidates, leading to therapies with enhanced potency, selectivity, and safety profiles.

The future of pyrazole carbonitrile chemistry in drug development remains bright. As our understanding of complex biological pathways continues to grow, so too will the opportunities for designing novel pyrazole carbonitrile-based molecules that can selectively modulate these pathways. The ongoing development of innovative synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly accelerate the discovery and optimization of new drug candidates. Furthermore, the application of computational chemistry and artificial intelligence in drug design will enable a more rational and efficient exploration of the vast chemical space surrounding the pyrazole carbonitrile core. It is with great anticipation that the scientific community looks forward to the next generation of therapeutic breakthroughs built upon this remarkable and enduring scaffold.

References

- Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 16(19), 4797-4806.

- Gaj, E., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(15), 1735-1748.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Zaleplon? Retrieved from [Link]

-

Incyte Corporation. (n.d.). Mechanism of action. In Jakafi® (ruxolitinib). Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? Retrieved from [Link]

-

Mandal, A. (2021, August 23). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

-

Targeted Oncology. (2013, September 10). The Mechanism of Action of Ibrutinib. Retrieved from [Link]

-

PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]

- Brutcher, E., & Arapostathis, M. (2023). Celecoxib. In StatPearls.

-

Targeted Oncology. (2013, August 20). BTK Inhibition and the Mechanism of Action of Ibrutinib. Retrieved from [Link]

-

Patsnap Synapse. (2023, September 17). Exploring Zaleplon's Revolutionary R&D Successes. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ruxolitinib Phosphate? Retrieved from [Link]

- Burger, J. A. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future oncology (London, England), 10(11), 1755–1766.

-

Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways involved in the mechanisms of action of ibrutinib in CLL. Retrieved from [Link]

- Gaj, E., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318.

- Abdel-Aziz, H. A., et al. (2009). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules (Basel, Switzerland), 14(1), 412–423.

- Richter, K., et al. (2023). Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus. International journal of molecular sciences, 24(24), 17409.

-

ResearchGate. (n.d.). Modulatory actions of (A) zaleplon, (B) indiplon, (C) eszopiclone, (D)... Retrieved from [Link]

- Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules (Basel, Switzerland), 14(1), 78–88.

-

IJCRT. (2022, April 4). A short review on synthesis of pyrazole derivatives & their properties. International Journal of Creative Research Thoughts. Retrieved from [Link]

-

Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2017). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2017(2), M940.

-

Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.

- Ivonin, M. A., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(10), 2460–2463.

-

IJNRD. (2024, July 7). A review on pyrazole an its derivative. International Journal of Novel Research and Development. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. news-medical.net [news-medical.net]

- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hcp.jakafi.com [hcp.jakafi.com]

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile CAS number lookup

An In-depth Technical Guide to 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The document details its fundamental properties, outlines a representative synthetic pathway with mechanistic insights, discusses its strategic applications in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates. The CAS Number for this compound is 1050619-87-8 .[1][2]

Core Compound Identification and Physicochemical Properties

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in pharmaceutical development due to its presence in numerous FDA-approved drugs.[3][4] The specific arrangement of the tert-butyl, chloro, and nitrile functional groups on the pyrazole core makes this molecule a highly versatile and valuable intermediate for synthesizing more complex molecular architectures.

Chemical Structure

Caption: Chemical structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1050619-87-8 | [1][2] |

| Molecular Formula | C₈H₁₀ClN₃ | |

| Molecular Weight | 183.64 g/mol | Calculated |

| Appearance | Solid (Typical) | General Knowledge |

| Synonyms | 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carbonitrile | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[5] A common and effective strategy involves the condensation reaction between a hydrazine derivative and a 1,3-difunctional compound. For 4-carbonitrile pyrazoles, precursors derived from malononitrile are frequently employed.

Representative Synthetic Workflow

A plausible and efficient synthesis for this target molecule involves a multi-step, one-pot procedure starting from tert-butylhydrazine and a suitable activated methylene nitrile derivative. The general principle is based on established methods for constructing pyrazole rings.[6][7]

Sources

- 1. 1050619-87-8|1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile | 1050619-87-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile in Organic Solvents

Abstract

Introduction to 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] The subject molecule is functionalized with four key groups that dictate its chemical behavior:

-

A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to polarity and potential hydrogen bond acceptance.

-

A tert-Butyl Group: A bulky, nonpolar alkyl group that increases lipophilicity and steric hindrance.

-

A Chloro Group: An electron-withdrawing halogen that adds to the molecule's polarity and molecular weight.

-

A Carbonitrile Group (-C≡N): A strongly polar functional group characterized by a significant dipole moment, capable of acting as a hydrogen bond acceptor.

Understanding the solubility of this compound is paramount for applications in synthetic chemistry (reaction medium selection, purification, and crystallization), pharmacology (formulation and drug delivery), and material science. This guide provides the necessary tools to approach this challenge systematically.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule.

A core principle is the adage "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3]

-

Polar Solvents (e.g., ethanol, water) have large dipole moments and often engage in hydrogen bonding. They effectively dissolve polar and ionic solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving nonpolar, lipophilic solutes.

-

Polar Aprotic Solvents (e.g., acetone, DMSO) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are excellent for dissolving polar solutes that can act as hydrogen bond acceptors.

The structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile presents a classic case of a molecule with mixed polarity, making its solubility behavior nuanced and highly dependent on the chosen solvent.

Physicochemical Properties and Solvent Selection

Analysis of the Solute

To predict solubility, we must dissect the contributions of each functional group in 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile:

-

Nonpolar Character: The tert-butyl group is strongly lipophilic and will favor interactions with nonpolar solvents.

-

Polar Character: The pyrazole ring, the chloro substituent, and especially the carbonitrile group contribute significant polarity. The nitrogen atoms of the pyrazole and the nitrogen of the carbonitrile are hydrogen bond acceptors.

This duality suggests that the compound will likely exhibit poor solubility in highly nonpolar solvents (like hexane) and may also have limited solubility in highly polar protic solvents (like water) if the nonpolar bulk of the tert-butyl group dominates. Its optimal solubility is likely to be found in solvents of intermediate polarity or in polar aprotic solvents.

Classification of Common Organic Solvents

The choice of solvent is the most critical experimental variable. The following table provides a reference for selecting a range of solvents to test, covering the full polarity spectrum.

| Solvent Name | Class | Dielectric Constant (20°C) | Rationale for Inclusion |

| n-Hexane | Nonpolar | 1.9 | Establishes baseline solubility in a purely lipophilic environment. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Tests for solubility in an aromatic, nonpolar system. |

| Dichloromethane | Polar Aprotic | 9.1 | A common solvent of intermediate polarity. |

| Acetone | Polar Aprotic | 21 | A strong polar aprotic solvent, good H-bond acceptor. |

| Acetonitrile | Polar Aprotic | 37.5 | Structurally similar to the carbonitrile group, may enhance solubility. |

| Ethyl Acetate | Polar Aprotic | 6.0 | A common solvent of intermediate polarity used in chromatography. |

| Isopropanol | Polar Protic | 18 | A less polar alcohol to test the effect of H-bond donation. |

| Ethanol | Polar Protic | 25 | A highly polar alcohol. |

| Methanol | Polar Protic | 33 | The most polar of the common alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | A highly polar aprotic solvent known for its broad dissolving power. |

Experimental Determination of Solubility: The Shake-Flask Method

For generating reliable, quantitative solubility data, the Equilibrium Shake-Flask Method is the gold standard, endorsed by international guidelines such as OECD Test Guideline 105.[4][5] While the guideline is written for water solubility, its principles are directly applicable to organic solvents.[6]

Principle

A surplus amount of the solid solute is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium (i.e., a saturated solution). After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique. This concentration represents the solubility of the compound at that temperature.[6]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure data integrity.

-

Preliminary Test (Optional but Recommended): To estimate the solubility range, add the solvent dropwise to a small, known mass (e.g., 5 mg) of the solute at the test temperature.[7] This helps in determining the appropriate amount of solute to use in the main experiment to ensure an excess is present.[6]

-

Preparation:

-

Into at least three separate glass vials, weigh an amount of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile that is substantially more than the amount expected to dissolve (e.g., 5-fold the estimated amount).

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath or orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A minimum of 24 hours is typical, but longer times (48-72 hours) may be necessary. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Remove the vials from the shaker and place them in a centrifuge.

-

Centrifuge at a high speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solids. The temperature of the centrifuge should be maintained at the test temperature.

-

Carefully withdraw a sample of the clear supernatant. For the highest accuracy, use a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method:

-

HPLC: The preferred method for compounds with a UV chromophore. Requires the development of a standard curve using known concentrations of the solute.

-

Gravimetric Analysis: A known volume of the filtered supernatant is transferred to a pre-weighed pan, the solvent is gently evaporated, and the remaining solid residue is weighed. This method is simple but less sensitive.

-

UV-Vis Spectroscopy: Can be used if the compound has a unique absorbance peak and a standard curve is prepared.

-

-

-

Calculation:

-

Using the concentration from the analytical method and accounting for the dilution factor, calculate the solubility.

-

The results from the triplicate samples should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.

-

Predicted Solubility Profile and Discussion

Based on the theoretical principles, the following qualitative solubility profile for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile can be predicted. This table serves as a hypothesis to be confirmed by the experimental work outlined above.

| Solvent Class | Example Solvent | Predicted Solubility | Justification |

| Nonpolar | n-Hexane | Low | The strong polarity of the carbonitrile and pyrazole groups will have very weak interactions with nonpolar hexane, failing to overcome the solute's crystal lattice energy. |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule via dipole-dipole interactions without being hindered by the nonpolar tert-butyl group. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The solvent can act as a hydrogen bond donor to the solute's nitrogen atoms. However, the bulky, nonpolar tert-butyl group may disrupt the solvent's hydrogen-bonding network, potentially limiting solubility compared to aprotic solvents. |

| Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene may have some favorable pi-stacking interactions with the pyrazole ring, but the overall polarity mismatch will likely limit solubility. |

Conclusion

While published quantitative solubility data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is scarce, its solubility profile can be systematically and reliably determined. By combining an understanding of its molecular structure with the robust, field-proven shake-flask experimental method, researchers can generate the high-quality data essential for process development, formulation, and further scientific investigation. The protocols and principles outlined in this guide provide a complete roadmap for achieving this goal, ensuring that experimental choices are driven by scientific rationale and that the resulting data is both accurate and trustworthy.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Phytosafe. (n.d.). OECD 105. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of British Columbia. (2023). SOLUBILITY OF ORGANIC COMPOUNDS. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-(Tert-butyl)-5-chloro-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). N-(1,1-Dimethyl-3-oxobutyl)acrylamide. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. Retrieved from [Link]

-

American Elements. (n.d.). 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

theoretical studies on 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

Executive Summary

This whitepaper provides a comprehensive theoretical examination of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide delves into the molecule's structural, spectroscopic, and electronic characteristics through advanced computational methodologies. By leveraging quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we predict and analyze its molecular geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and NMR chemical shifts. Furthermore, we explore its reactivity through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these theoretical studies are crucial for understanding the molecule's behavior and for guiding its rational design and modification in drug discovery programs, particularly through techniques like molecular docking.[3][4]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It serves as a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[2][5] The specific substitutions on the pyrazole core—a tert-butyl group at N1, a chloro group at C5, and a carbonitrile group at C4—on the title compound, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, are expected to modulate its physicochemical and biological properties significantly.

-

The tert-butyl group can enhance metabolic stability and lipophilicity.

-

The chloro substituent , an electronegative halogen, can influence binding interactions and electronic properties.[6]

-

The carbonitrile group is a potent hydrogen bond acceptor and can participate in critical interactions with biological targets.

Theoretical studies provide a powerful, cost-effective alternative to purely empirical approaches. They allow for the in-depth investigation of molecular properties at an atomic level, offering predictive power that accelerates the drug development pipeline. This guide outlines the key theoretical methodologies used to characterize 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, providing a foundational understanding for its future applications.

Molecular Structure and Synthesis Pathway

Chemical Structure

The chemical structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (CAS No. 1050619-87-8) is depicted below. The molecule consists of a central pyrazole ring functionalized with the aforementioned groups, leading to a unique electronic and steric profile.

Molecular Formula: C₈H₁₀ClN₃

General Synthesis Approach

While this guide focuses on theoretical aspects, understanding the synthesis provides context. Pyrazole-4-carbonitriles are often synthesized via multi-component reactions. A plausible route for the title compound involves the cyclocondensation reaction of a suitable hydrazine derivative (tert-butylhydrazine) with a functionalized three-carbon component, a common strategy for building the pyrazole core.[7][8] Green chemistry approaches utilizing novel catalysts are increasingly being employed for the efficient synthesis of such derivatives.[7]

Computational Workflow for Theoretical Analysis

The theoretical investigation of a novel compound follows a structured workflow. This process begins with geometry optimization and proceeds to the calculation of various molecular properties, which can then be used to predict its behavior in a biological system.

Figure 1: A generalized workflow for the theoretical study of a molecule.

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a widely accepted standard that provides a good balance of accuracy and computational cost for organic molecules.[9][10]

Optimized Molecular Geometry

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process minimizes the total electronic energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure serves as the basis for all subsequent calculations. For pyrazole derivatives, the pyrazole ring is typically planar, with substituents oriented to minimize steric hindrance.[11] The optimized geometry can be validated by comparison with X-ray crystallography data of structurally related compounds.[6][12]

Spectroscopic Signature Prediction

Computational methods allow for the a priori prediction of spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

4.2.1 Vibrational Spectroscopy (FT-IR) Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum.[13] Key predicted vibrational frequencies for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile would include:

-

C≡N stretch: A strong, sharp band expected in the 2220-2260 cm⁻¹ region.

-

C=N and C=C stretches (pyrazole ring): Multiple bands in the 1400-1650 cm⁻¹ region.

-

C-Cl stretch: A band typically found in the 600-800 cm⁻¹ region.

-

C-H stretches (tert-butyl): Bands just below 3000 cm⁻¹.

4.2.2 NMR Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.[9][10] These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental spectra.[14]

| Predicted Chemical Shifts (¹H NMR) | Description |

| ~1.6 ppm | A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. |

| ~8.0-8.5 ppm | A singlet for the C3-H proton on the pyrazole ring (if present, though the title compound is substituted at all ring carbons). For related structures, this is a key signal. |

| Predicted Chemical Shifts (¹³C NMR) | Description |

| ~30-35 ppm | Signal for the methyl carbons of the tert-butyl group. |

| ~60-65 ppm | Signal for the quaternary carbon of the tert-butyl group. |

| ~115-120 ppm | Signal for the carbon of the nitrile group (-C≡N). |

| ~90-150 ppm | Multiple signals corresponding to the carbons of the pyrazole ring (C3, C4, C5). |

4.2.3 Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values in a UV-Vis spectrum.[10] These calculations help identify the principal electronic transitions, such as π→π* and n→π*, within the molecule's chromophores.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9] For the title compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the electron-withdrawing carbonitrile group.

Figure 2: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[9]

-

Red regions (negative potential): Indicate electron-rich areas, such as the nitrogen atoms of the pyrazole ring and the nitrile group. These are sites for electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack.

-

Green regions (neutral potential): Typically associated with nonpolar regions like the tert-butyl group.

Application in Rational Drug Design

The ultimate goal of theoretical studies in this context is to guide drug discovery.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a protein receptor).[3] The insights from DFT calculations, such as the optimized geometry and electrostatic potential, provide high-quality inputs for docking simulations.

The general workflow involves:

-

Preparation: Obtain the 3D structure of the target protein (from PDB) and the optimized ligand structure (from DFT).

-

Docking Simulation: Place the ligand in the protein's active site and use a scoring function to explore various binding poses and estimate the binding energy.

-

Analysis: Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex.

Although a specific target for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is not defined here, pyrazole derivatives have been successfully docked into the active sites of enzymes like cyclooxygenase (COX) and various kinases.[4]

Figure 3: Simplified workflow for a molecular docking experiment.

In Silico ADMET Profiling

Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions, based on its calculated physicochemical properties (e.g., logP, polar surface area), help to identify potential liabilities early in the drug discovery process, reducing late-stage failures.[15]

Experimental Protocols: A Theoretical Framework

Protocol for DFT Calculations

-

Structure Drawing: Draw the 2D structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile in a molecular editor and convert it to a 3D structure.

-

Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field).

-

DFT Geometry Optimization: Submit the structure for full geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation (Optional): Include a solvent model (e.g., PCM with water or DMSO) to simulate physiological conditions.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data and predicted IR spectra.[16]

-

Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties like FMOs, MEP, and use specialized methods (GIAO, TD-DFT) for NMR and UV-Vis predictions.[10]

Protocol for Molecular Docking

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-